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Compound Name: CNX-500

Cat. No.: B15579846 Get Quote

An in-depth analysis of the initial discovery and development of Devimistat (CPI-613), a first-in-

class anti-mitochondrial drug, reveals a targeted approach to cancer therapy by disrupting

tumor cell metabolism. This technical guide, intended for researchers, scientists, and drug

development professionals, details the scientific journey of Devimistat, from its foundational

concepts to clinical trial outcomes.

Note on Nomenclature: The query for "CNX-500" did not yield a specific drug. The most

relevant search results pointed to the AVENGER 500 study, a Phase III clinical trial for the

investigational drug Devimistat (CPI-613). This guide focuses on Devimistat.

Initial Discovery and Development
Devimistat (CPI-613) is an experimental anti-mitochondrial drug developed by Cornerstone

Pharmaceuticals (formerly Rafael Pharmaceuticals).[1] It was discovered at Stony Brook

University and developed as part of a proprietary Altered Metabolism Directed (AMD) drug

platform.[2] Devimistat is a lipoic acid analog designed to selectively target the altered energy

metabolism of cancer cells.[1][3]

The rationale behind its development lies in the observation that many cancer cells are heavily

dependent on mitochondrial metabolism for survival and proliferation.[4] Devimistat was

designed to exploit this dependency. The U.S. Food and Drug Administration (FDA) has

granted Devimistat Orphan Drug Designation for several cancers, including pancreatic cancer,

acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), peripheral T-cell

lymphoma, and Burkitt's lymphoma.[1] It has also received Fast Track Designation for the

treatment of metastatic pancreatic cancer.[5]
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Mechanism of Action
Devimistat's primary mechanism of action is the disruption of the mitochondrial tricarboxylic

acid (TCA) cycle in tumor cells.[2] It achieves this by inhibiting two critical enzymes:

Pyruvate Dehydrogenase (PDH): Devimistat indirectly inhibits PDH by hyper-activating

pyruvate dehydrogenase kinases (PDKs), which in turn phosphorylate and inactivate PDH.

[6]

α-Ketoglutarate Dehydrogenase (KGDH): The drug inactivates KGDH by hyper-activating a

redox feedback loop.[6]

By blocking these two key entry points for glucose and glutamine-derived carbons into the TCA

cycle, Devimistat severely compromises mitochondrial metabolic function.[4][6] This disruption

leads to increased cellular stress and can induce both apoptotic and non-apoptotic cell death in

cancer cells.[7] Furthermore, this metabolic stress increases the sensitivity of cancer cells to a

range of chemotherapeutic agents.[8]

Signaling Pathways
Devimistat's impact on cellular metabolism initiates a cascade of signaling events. It has been

shown to trigger ROS-associated apoptosis.[9] The drug also activates the AMP-activated

protein kinase (AMPK) signaling pathway.[9] Activated AMPK can then inactivate acetyl-CoA

carboxylase (ACC), a key enzyme in lipid metabolism, and can also induce autophagy through

the AMPK-ULK1 pathway.[9][10]
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Devimistat's mechanism of action and downstream signaling effects.
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Quantitative Data
Preclinical Data

Parameter Cell Line / Model Value Reference

EC50
H460 human lung

cancer
120 μM [7]

Saos-2 human

sarcoma
120 μM [7]

In Vivo Efficacy
Pancreatic tumor

xenograft (BxPC-3)

Anticancer activity at

25 mg/kg
[7]

Non-small cell lung

carcinoma xenograft

(H460)

Significant tumor

growth inhibition at 10

mg/kg

[7]

Toxicology Mice
Maximum tolerated

dose of 100 mg/kg
[7]

Clinical Trial Data
Phase I Study (Devimistat + mFFX) in Metastatic Pancreatic Cancer[11]

Parameter Result

Objective Response Rate 61%

Complete Response Rate 17%

Median Overall Survival (OS) 19.9 months

Median Progression-Free Survival (PFS) 9.9 months

AVENGER 500 Phase III Study in Metastatic Pancreatic Cancer[12]
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Parameter Devimistat + mFFX FFX Alone

Median Overall Survival (OS) 11.10 months 11.73 months

Median Progression-Free

Survival (PFS)
7.8 months 8.0 months

Grade ≥3 Treatment-Emergent Adverse Events (AVENGER 500)[12]

Adverse Event Devimistat + mFFX (%) FFX Alone (%)

Neutropenia 29.0 34.5

Diarrhea 11.2 19.6

Hypokalemia 13.1 14.9

Anemia 13.9 13.6

Thrombocytopenia 11.6 13.6

Fatigue 10.8 11.5

Experimental Protocols
In Vitro Assays
Cell Viability Assays (MTT/alamarBlue)[9][10]

Seed pancreatic cancer cells in 96-well plates and allow them to adhere overnight.

Treat cells with varying concentrations of Devimistat or a vehicle control.

After the desired incubation period (e.g., 72 hours), add MTT or alamarBlue reagent to each

well according to the manufacturer's instructions.

Incubate for the specified time to allow for the conversion of the reagent by viable cells.

Measure the absorbance or fluorescence using a plate reader to determine cell viability

relative to the control.
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Apoptosis Assessment (Annexin V-FITC/PI Staining)[9][10]

Culture and treat pancreatic cancer cells with Devimistat as required.

Harvest the cells and wash them with PBS.

Resuspend the cells in a binding buffer.

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

Incubate the cells in the dark for 15 minutes at room temperature.

Analyze the stained cells using a flow cytometer to differentiate between viable, early

apoptotic, late apoptotic, and necrotic cells.

Assessment of Mitochondrial Membrane Potential (JC-1 Staining)[3]

Treat cells with Devimistat. Valinomycin can be used as a positive control for mitochondrial

membrane depolarization.

Incubate the cells with JC-1 dye according to the manufacturer's protocol.

In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that

fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and

fluoresces green.

Measure the red and green fluorescence intensity using a flow cytometer or fluorescence

microscope to assess changes in mitochondrial membrane potential.

In Vivo Xenograft Studies
Tumor Implantation and Growth Monitoring[7]

Inject human cancer cells (e.g., BxPC-3 or H460) subcutaneously into the dorsal flank of

immunodeficient mice (e.g., CD1 nu/nu).

Allow tumors to grow to a palpable size (e.g., 100 mm³).

Randomize mice into treatment and control groups.
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Administer Devimistat (e.g., intraperitoneally) or vehicle control according to the study

schedule.

Measure tumor dimensions with calipers regularly to calculate tumor volume.

Monitor animal weight and general health as indicators of toxicity.

Start Subcutaneous injection
of tumor cells into mice

Tumor growth to
~100 mm³

Randomize mice into
Control & Treatment groups

Administer Devimistat
or vehicle control

Monitor tumor volume
and animal healthRepeated doses

Endpoint Analysis

Click to download full resolution via product page

A typical workflow for in vivo xenograft studies.

AVENGER 500 Clinical Trial Protocol
The AVENGER 500 trial was a global, randomized, open-label Phase III study.[12][13]

Participants: Treatment-naïve patients with metastatic pancreatic adenocarcinoma.

Randomization: 528 patients were randomized 1:1 into two arms.

Experimental Arm: Devimistat (500 mg/m² on days 1 and 3) in combination with modified

FOLFIRINOX (mFFX).

Control Arm: Standard-dose FOLFIRINOX (FFX).

Treatment Cycle: Once every 2 weeks until disease progression or unacceptable toxicity.

Primary Endpoint: Overall Survival (OS).

Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR),

and safety.

Conclusion
Devimistat represents a novel approach to cancer therapy by targeting the metabolic

vulnerabilities of tumor cells. While the Phase III AVENGER 500 trial did not demonstrate a
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survival benefit in the overall population of patients with metastatic pancreatic cancer, the

preclinical data and early-phase clinical results highlight the potential of targeting mitochondrial

metabolism.[11][12][14] Further research may identify specific patient populations or

combination strategies where Devimistat could offer a clinical advantage. The detailed

methodologies and data presented provide a comprehensive overview for the scientific

community to build upon this area of cancer research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://ascopubs.org/doi/abs/10.1200/JCO.23.02659?af=R
https://rafaelholdings.irpass.com/Rafael-Holdings-Provides-Update-on-Rafael-Pharmaceuticals---Two-Phase-3-Trials-of-CPI-613174---Devimistat---AVENGER-500-in-Metastatic-Pancreatic-Cancer-and-ARMADA-2000-in-Relapsed-or-Refractory-Acute-
https://rafaelholdings.irpass.com/Rafael-Holdings-Provides-Update-on-Rafael-Pharmaceuticals---Two-Phase-3-Trials-of-CPI-613174---Devimistat---AVENGER-500-in-Metastatic-Pancreatic-Cancer-and-ARMADA-2000-in-Relapsed-or-Refractory-Acute-
https://rafaelholdings.irpass.com/Rafael-Holdings-Provides-Update-on-Rafael-Pharmaceuticals---Two-Phase-3-Trials-of-CPI-613174---Devimistat---AVENGER-500-in-Metastatic-Pancreatic-Cancer-and-ARMADA-2000-in-Relapsed-or-Refractory-Acute-
https://www.benchchem.com/product/b15579846#initial-discovery-and-development-of-cnx-500
https://www.benchchem.com/product/b15579846#initial-discovery-and-development-of-cnx-500
https://www.benchchem.com/product/b15579846#initial-discovery-and-development-of-cnx-500
https://www.benchchem.com/product/b15579846#initial-discovery-and-development-of-cnx-500
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15579846?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

